5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine 5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17866566
InChI: InChI=1S/C9H10ClN3/c1-3-7-5-9-11-8(10)4-6(2)13(9)12-7/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol

5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC17866566

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
IUPAC Name 5-chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C9H10ClN3/c1-3-7-5-9-11-8(10)4-6(2)13(9)12-7/h4-5H,3H2,1-2H3
Standard InChI Key HDMGPPOUTPVUKV-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C(=CC(=NC2=C1)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The molecular framework of 5-chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine (C₉H₁₀ClN₃; MW: 195.65 g/mol) consists of a bicyclic system where a pyrazole ring is fused to a pyrimidine ring. Key substituents include:

  • A chlorine atom at position 5, enhancing electrophilicity and binding interactions with biological targets.

  • An ethyl group at position 2, contributing to hydrophobic interactions in enzyme active sites.

  • A methyl group at position 7, influencing steric hindrance and metabolic stability .

The planar structure of the pyrazolo[1,5-a]pyrimidine core allows for π-π stacking interactions, while substituents modulate solubility and bioavailability. X-ray crystallography of analogous compounds reveals a dihedral angle of 3.2° between the pyrazole and pyrimidine rings, confirming near-planarity .

PropertyValue/DescriptionSource Analogy
Melting Point180–185°C (predicted)
SolubilityLow in water; soluble in DMSO, DMF
LogP~2.1 (calculated)
pKa4.8 (pyrimidine N1)

The chloro substituent increases lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.1, favoring membrane permeability.

Synthesis and Structural Modification

Conventional Synthesis Routes

The synthesis of 5-chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step protocols (Table 1).

Table 1: Comparative Synthesis Methods

MethodKey StepsYield (%)Reference
Reductive Amination1. Ester reduction (NaBH₄) → 2. Oxidation (Dess–Martin) → 3. Reductive amination (NaBH(OAc)₃)63–84
Microwave-Assisted1. Cyclocondensation of 5-aminopyrazole with 1,3-diketones under microwave irradiation87–95
Chlorination1. SNAr displacement with POCl₃/PCl₅89–94

A representative pathway from involves:

  • Reduction: Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is reduced to alcohol 2 using NaBH₄ (99% yield).

  • Oxidation: Alcohol 2 is oxidized to aldehyde 3 via Dess–Martin periodinane (46% yield).

  • Reductive Amination: Aldehyde 3 reacts with amines (e.g., N-tert-butylpiperazine) using NaBH(OAc)₃ to yield target derivatives .

Microwave-Assisted Optimization

Source reports a rapid synthesis using acetic acid and H₂SO₄ as catalysts, achieving yields up to 95% in 3 hours. Microwave irradiation reduces reaction times by 60% compared to conventional heating .

Biological Activity and Mechanism of Action

PI3Kδ Inhibition

5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine derivatives exhibit selective inhibition of PI3Kδ, a kinase implicated in B-cell malignancies and autoimmune diseases . Key findings include:

  • IC₅₀ Values: Analogues show IC₅₀ = 12–50 nM against PI3Kδ, with >100-fold selectivity over PI3Kα/β/γ .

  • Binding Mode: Docking studies reveal hydrogen bonds between the pyrimidine N1 and Lys779 in the ATP-binding pocket, while the chloro group interacts with Val828 via hydrophobic contacts .

Structure-Activity Relationships (SAR)

Critical modifications influencing activity include:

  • C(2) Substituents: Bulky groups (e.g., tert-butylpiperazine) enhance PI3Kδ affinity by filling a hydrophobic pocket .

  • C(5) Chlorine: Essential for hydrogen bonding with catalytic lysine residues; replacement with fluorine reduces potency by 8-fold .

  • C(7) Methyl: Improves metabolic stability by shielding the pyrimidine ring from CYP3A4 oxidation.

Applications in Drug Discovery

Oncology

Lead optimization campaigns have yielded PI3Kδ inhibitors in Phase I/II trials for chronic lymphocytic leukemia (NCT04017650) .

Immunology

Selective PI3Kδ inhibitors derived from this scaffold reduce IL-6 and TNF-α production in macrophages, suggesting utility in rheumatoid arthritis .

Future Directions

  • Prodrug Development: Ester prodrugs to enhance oral bioavailability.

  • Combination Therapies: Synergy with PD-1 inhibitors in immuno-oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator